molecular formula C9H18ClNO B15297160 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B15297160
M. Wt: 191.70 g/mol
InChI Key: SJHDMRCSDPHYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is an organic compound with the chemical formula C10H19ClN. It is a colorless solid with a high melting and boiling point. This compound is part of the bicyclo[1.1.1]pentane family, which consists of a five-membered ring and a sterically restricted ring. It is used as a precursor in the synthesis of various chemical compounds and has applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require cryogenic temperatures to ensure the stability of intermediates and to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of specialized equipment to handle cryogenic temperatures and to ensure the safe handling of reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its ethoxyethyl functional group, which imparts distinct chemical properties and reactivity compared to other bicyclo[1.1.1]pentane derivatives. This uniqueness makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-2-11-4-3-8-5-9(10,6-8)7-8;/h2-7,10H2,1H3;1H

InChI Key

SJHDMRCSDPHYCX-UHFFFAOYSA-N

Canonical SMILES

CCOCCC12CC(C1)(C2)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.